molecular formula C11H7BrN2O5 B4145503 5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide

5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B4145503
M. Wt: 327.09 g/mol
InChI Key: VWPYJWLIQWALPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furamides It is characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Nitration: The nitration of the phenyl ring is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a hydroxylating agent in the presence of a catalyst.

    Amidation: The final step involves the formation of the amide linkage by reacting the brominated, nitrated, and hydroxylated phenyl compound with a suitable amine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite, or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which could be explored further for drug development.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

Industry:

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The presence of the bromine, nitro, and hydroxyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    5-bromo-N-(2-hydroxyphenyl)-2-furamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    5-bromo-N-(4-nitrophenyl)-2-furamide: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

    5-chloro-N-(2-hydroxy-4-nitrophenyl)-2-furamide: Substitution of bromine with chlorine, which may alter its chemical properties and reactivity.

Uniqueness: 5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of bromine, nitro, and hydroxyl groups attached to the phenyl and furan rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O5/c12-10-4-3-9(19-10)11(16)13-7-2-1-6(14(17)18)5-8(7)15/h1-5,15H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPYJWLIQWALPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.